5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H5Cl2FN2O and its molecular weight is 247.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Research has demonstrated the synthesis of oxadiazole derivatives, including those related to "5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole," showing significant antimicrobial properties. These compounds, including fluorine-substituted phenyl acetamide derivatives, have been evaluated for their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of fluorine atoms notably enhanced their antimicrobial activities (Parikh & Joshi, 2014).
Anticancer Applications
- Novel amine derivatives of oxadiazole compounds have been synthesized and screened for in vitro anticancer activity against various human cancer cell lines. These studies aim to explore the potential of oxadiazole derivatives as new classes of anticancer agents (Vinayak et al., 2017).
Material Science Applications
- Oxadiazole derivatives have also been investigated for their application in material science, particularly in the creation of polymers with specific physical properties. Studies include the synthesis of fluorinated poly(1,3,4-oxadiazole-ether-imide)s with high thermal stability, solubility in various organic solvents, and potential for use in electronics due to their fluorescent properties (Hamciuc et al., 2005).
Herbicidal Activity
- The synthesis of novel oxadiazole derivatives with a focus on their herbicidal activity has been explored. These studies aim to develop compounds capable of controlling graminaceous plants while ensuring crop safety, showcasing the potential of oxadiazole derivatives in agricultural applications (Tajik & Dadras, 2011).
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQPGUWKTUMWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.